molecular formula C25H24N2O3 B2511402 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide CAS No. 850905-50-9

2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide

Cat. No.: B2511402
CAS No.: 850905-50-9
M. Wt: 400.478
InChI Key: RYNVXFVWRXQSAV-UHFFFAOYSA-N
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Description

2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C25H24N2O3 and its molecular weight is 400.478. The purity is usually 95%.
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Biological Activity

The compound 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O3C_{23}H_{24}N_{2}O_{3}, with a molecular weight of approximately 376.45 g/mol. The structure features a tetrahydroisoquinoline core linked to an acetamide moiety through an ether bond, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC23H24N2O3
Molecular Weight376.45 g/mol
IUPAC NameThis compound

Research indicates that compounds structurally related to tetrahydroisoquinolines exhibit various biological activities, including:

  • Anticancer Activity : Studies suggest that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound may target pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties : Some isoquinoline derivatives demonstrate antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific enzymatic pathways.
  • Neuroprotective Effects : There is evidence that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Anticancer Activity in Breast Cancer Models : A study by Zhang et al. (2020) demonstrated that tetrahydroisoquinoline derivatives significantly reduced the viability of MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Antimicrobial Efficacy Against Staphylococcus aureus : Research conducted by Liu et al. (2021) showed that a related compound exhibited significant antibacterial activity against Staphylococcus aureus, with MIC values indicating effective inhibition at low concentrations.
  • Neuroprotective Studies : In vitro studies by Kim et al. (2019) highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal cell death in SH-SY5Y cells.

Properties

IUPAC Name

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-18-7-5-10-20(15-18)26-24(28)17-30-23-12-6-11-22-21(23)13-14-27(25(22)29)16-19-8-3-2-4-9-19/h2-12,15H,13-14,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNVXFVWRXQSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.